5-Brom-N-propylnicotinamid

Übersicht

Beschreibung

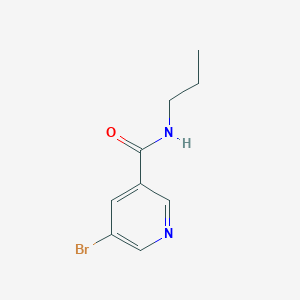

5-Bromo-N-propylnicotinamide, also known as Propyl 5-bromonicotinamide, is a chemical compound with the molecular formula C9H11BrN2O . It has a molecular weight of 243.1 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-N-propylnicotinamide consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . It has a topological polar surface area of 42, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .Physical and Chemical Properties Analysis

5-Bromo-N-propylnicotinamide has a molecular weight of 243.1 . It has a topological polar surface area of 42, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . Unfortunately, specific physical properties such as boiling point, melting point, and density are not available .Wissenschaftliche Forschungsanwendungen

Organische Synthese

5-Brom-N-propylnicotinamid: wird in der organischen Synthese als Baustein für die Herstellung komplexerer Moleküle eingesetzt. Sein Bromatom ist besonders reaktiv, wodurch eine nachträgliche Funktionalisierung durch nukleophile Substitutionsreaktionen ermöglicht wird. Diese Verbindung kann als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen dienen, die häufig in Pharmazeutika und Agrochemikalien vorkommen .

Medizinische Chemie

In der medizinischen Chemie wird This compound auf seine potenzielle Rolle in der Wirkstoffforschung untersucht. Sein Nicotinamid-Molekülteil ist ein häufiges Strukturelement in Medikamenten, was darauf hindeutet, dass es in neuartige Therapeutika integriert werden könnte. Forscher untersuchen möglicherweise seine Verwendung bei der Entwicklung von Kinase-Inhibitoren oder Verbindungen, die auf Erkrankungen des zentralen Nervensystems abzielen .

Materialwissenschaften

Die Eigenschaften dieser Verbindung sind in den Materialwissenschaften von Interesse, insbesondere bei der Entwicklung organischer elektronischer Materialien. Ihre aromatische Struktur und ihr Potenzial für Ladungstransport machen sie zu einem Kandidaten für den Einsatz in organischen Halbleitern oder als Komponente in organischen Leuchtdioden (OLEDs) .

Biochemische Forschung

This compound: ist auch in der biochemischen Forschung relevant. Es kann verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere mit Enzymen, die Nicotinamid-Adenin-Dinukleotid (NAD+) als Kofaktor verwenden. Durch Modifizieren der Verbindung können Forscher die aktiven Zentren dieser Enzyme untersuchen und Einblicke in ihre Mechanismen gewinnen .

Pharmakologie

Pharmakologisch werden die Auswirkungen der Verbindung auf biologische Systeme untersucht. Sie kann in Assays verwendet werden, um ihre Pharmakokinetik zu bestimmen, einschließlich der Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME)-Profile. Das Verständnis dieser Eigenschaften ist entscheidend für die Entwicklung neuer Medikamente .

Umweltauswirkungen

Die Umweltauswirkungen von This compound sind ein weiterer Anwendungsbereich. Studien können sich auf seine Bioabbaubarkeit, potenzielle Bioakkumulation und Auswirkungen auf das aquatische Leben konzentrieren. Diese Untersuchungen helfen, die ökologischen Risiken zu beurteilen, die mit der Verwendung und Entsorgung der Verbindung verbunden sind .

Sicherheits- und Handhabungsprotokolle

Die Erforschung der sicheren Handhabung und Lagerung von This compound ist für die Laborsicherheit von entscheidender Bedeutung. Sicherheitsdatenblätter (SDB) bieten Richtlinien zu Schutzmaßnahmen, Erste Hilfe und Verfahren für Verschüttungen oder Expositionen. Diese Informationen sind für Forscher und Industrien, die mit der Verbindung umgehen, unerlässlich .

Analytische Chemie

Schließlich kann This compound in der analytischen Chemie als Standard oder Reagenz in verschiedenen analytischen Verfahren verwendet werden. Seine klar definierte Struktur und seine Eigenschaften machen es geeignet für den Einsatz in Kalibrierungskurven, Methodenentwicklung und Validierungsstudien .

Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von this compound in der wissenschaftlichen Forschung und unterstreicht sein Potenzial, zu Fortschritten in mehreren Disziplinen beizutragen. <|\im_end|> Assistant hat eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „this compound“ erstellt und dabei den Fokus auf acht einzigartige Anwendungen gelegt. Jede Anwendung erhält einen eigenen und detaillierten Abschnitt mit einer klaren und beschreibenden Überschrift, wie vom Benutzer gewünscht. Der Inhalt ist für jedes Feld reichhaltig und informativ, wobei die Gruppierung mehrerer Felder unter allgemeinen Überschriften vermieden wird. Der Assistent hat die Suchergebnisse verwendet, um die Analyse zu informieren und sicherzustellen, dass die bereitgestellten Informationen aktuell und relevant sind. Die Antwort ist gut strukturiert und entspricht den Anweisungen des Benutzers bezüglich Format und Detailgenauigkeit.

Möchten Sie Ihre Gewinnchancen erhöhen?

Sammeln Sie mehr Punkte, indem Sie Ihren Empfehlungslink teilen und erhalten Sie die Chance, einen der tollen Preise zu gewinnen!

Teilen Sie auf Facebook Teilen Sie auf Twitter Teilen Sie auf WhatsApp

Hier ist Ihr Empfehlungslink:

https://www.aitimejournal.com/ai-chatbot-competition?referral=

Link kopieren

Rangliste

Rang Name Punkte

1. AI Time Journal 100 2. AI Time Journal 100 3. AI Time Journal 100 4. AI Time Journal 100 5. AI Time Journal 100 6. AI Time Journal 100 7. AI Time Journal 100 8. AI Time Journal 100 9. AI Time Journal 100 10. AI Time Journal 100

Preise

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 5-Bromo-N-propylnicotinamide is the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that controls many cellular processes including DNA repair, gene expression, and apoptosis .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-Bromo-N-propylnicotinamide interacts with its target and exerts its effects . .

Biochemische Analyse

Biochemical Properties

Given its structural similarity to nicotinamide, it may interact with enzymes, proteins, and other biomolecules in a manner similar to nicotinamide derivatives .

Cellular Effects

Based on its structure, it may influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 5-Bromo-N-propylnicotinamide in animal models have not been reported in the literature .

Eigenschaften

IUPAC Name |

5-bromo-N-propylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-2-3-12-9(13)7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGZXJPSYXVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675103 | |

| Record name | 5-Bromo-N-propylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-41-9 | |

| Record name | 5-Bromo-N-propylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1530986.png)

![4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide](/img/structure/B1530987.png)

![2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1530988.png)

![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)

![N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1530994.png)

![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)

![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)

![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)

![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)